N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
- Synthesis and Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives related to the structure of interest, studying their antiviral activity against influenza A and other viruses. The findings revealed limited antiviral activity for most compounds, except for two that showed micromolar activities against human hepatoma cells with increased sensitivity to hepatitis C virus (Ivashchenko et al., 2014).
Biological Evaluation for Anti-inflammatory Properties
- Structural Optimization and Biological Evaluation : A study by Karg et al. (2009) focused on optimizing structures similar to the compound for inhibiting 5-lipoxygenase, an enzyme involved in inflammation. One of the synthesized compounds showed high potency against 5-lipoxygenase and effectiveness in reducing leukotriene B4 production, indicating potential as an anti-inflammatory therapeutic (Karg et al., 2009).
Neuropharmacology
- D2-like Binding Affinity and Synthesis : Research by Pinna et al. (1998) involved synthesizing derivatives that have a structure related to the compound , assessing their affinity for dopamine D2-like receptors. This study contributes to understanding the neuropharmacological potential of such compounds (Pinna et al., 1998).
Neurotrophic Activation
- Gram-scale Synthesis for Neurotrophic Activation : Setterholm et al. (2015) reported the synthesis of a compound structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, which is a potent activator of the TrkB receptor in neurons, highlighting its potential therapeutic applications for neurological conditions (Setterholm et al., 2015).
Toxicological Evaluation
- Toxicological Evaluation of Structurally Related Compounds : Karanewsky et al. (2016) conducted a toxicological evaluation of compounds structurally similar to the compound of interest, assessing their safety for use in food and beverage applications. This study is crucial for understanding the safety profile of such compounds (Karanewsky et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-9,16,22H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYCUBDYKEIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.